methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate
Description
This compound features a fused imidazo[4,5-c]pyridine core substituted at the 5-position with a 2,3-difluorophenyl group. The molecule’s design suggests pharmaceutical relevance, likely targeting enzymes or receptors where fluorinated aromatic systems and heterocyclic cores are critical for binding .
Properties
Molecular Formula |
C21H17F3N4O3 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-5-fluorobenzoate |
InChI |
InChI=1S/C21H17F3N4O3/c1-31-20(29)13-9-11(22)5-6-15(13)27-21(30)28-8-7-16-18(26-10-25-16)19(28)12-3-2-4-14(23)17(12)24/h2-6,9-10,19H,7-8H2,1H3,(H,25,26)(H,27,30) |
InChI Key |
AAOWJLXITPPMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate typically involves a multi-step process. One common method includes the coupling reaction of methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate with 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reaction is carried out under specific conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to optimize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted products.
Scientific Research Applications
Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Imidazo[4,5-c]pyridine core with a 2,3-difluorophenyl substituent.
- Sulfonylureas (e.g., Metsulfuron Methyl Ester) : Triazine-based cores with sulfonylurea linkages (). These act as herbicides by inhibiting acetolactate synthase, a mechanism distinct from fluorinated imidazopyridines .
Substituent Analysis
- Fluorine Content: The target compound incorporates three fluorine atoms (2,3-difluorophenyl and 5-fluorobenzoate), enhancing electronegativity and resistance to oxidative metabolism. Non-Fluorinated Analogs: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide, ) lacks fluorine in the benzamide group, reducing its stability in biological systems .
- Aromatic vs. Aliphatic Substituents: Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile, ) uses a pyrazole core with sulfinyl groups, favoring pesticidal activity via GABA receptor modulation, unlike the target compound’s benzoate-imidazopyridine hybrid .
Key Research Findings
- Fluorine Impact: Fluorination in the target compound’s aryl groups likely improves blood-brain barrier penetration compared to non-fluorinated imidazopyridines (e.g., intermediates) .
- Selectivity : The imidazo[4,5-c]pyridine core may offer selectivity over 4,5-b isomers due to steric and electronic differences in receptor binding pockets.
- Stability : The 5-fluorobenzoate ester resists esterase hydrolysis better than aliphatic esters in ethametsulfuron methyl ester (), extending half-life .
Biological Activity
Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate (CAS Number: 1219551-28-6) is a complex organic compound with potential biological activity. Its unique structure includes a benzoate moiety linked to an imidazo[4,5-c]pyridine core and a difluorophenyl group, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N4O3 |
| Molecular Weight | 412.4 g/mol |
| Structure | Structure |
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may act as an inhibitor of tubulin polymerization, which is crucial for cell division and growth in cancer cells .
- Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways that lead to inflammation .
- Anticancer Activity : The compound's structure suggests potential activity against various cancer cell lines. It may induce apoptosis and inhibit proliferation in tumor cells by targeting specific signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same structural class:
- Study on Anticancer Activity : A derivative structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
- Inflammation Model : In an animal model of inflammation, compounds with similar imidazo-pyridine structures were shown to significantly reduce levels of TNF-alpha and IL-6 in serum after administration . This suggests a potential therapeutic role in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
